

A Technical Guide to Chlorodipiperidinocarbenium Hexafluorophosphate (PipClU)

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Compound of Interest

Compound Name: Chlorodipiperidinocarbenium
hexafluorophosphate

Cat. No.: B062105

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Introduction

Chlorodipiperidinocarbenium hexafluorophosphate, commonly known by the acronym PipClU, is a potent coupling reagent employed in organic synthesis, most notably in the formation of amide bonds during solid-phase peptide synthesis (SPPS). Its efficiency and utility lie in its ability to rapidly activate carboxylic acids, facilitating their reaction with amines to form peptides and other amide-containing molecules. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and a generalized protocol for its application.

Chemical Identification and Properties

The compound is an organic salt consisting of a chlorodipiperidinocarbenium cation and a hexafluorophosphate anion.

Table 1: Chemical Identifiers and Properties

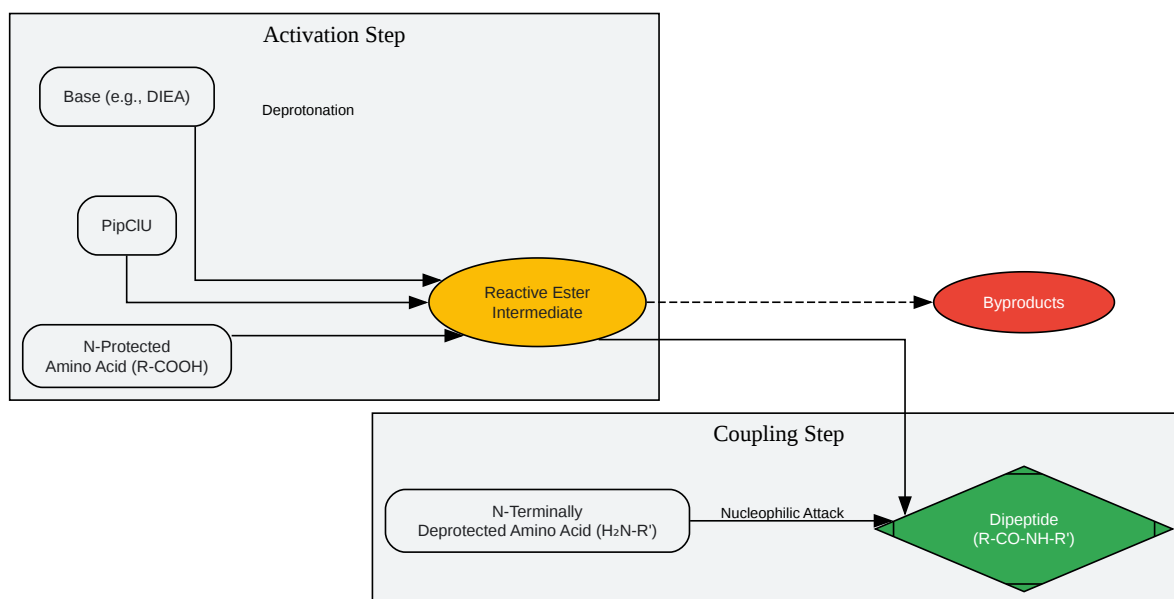
Property	Value
IUPAC Name	1-[chloro(piperidin-1-ium-1-ylidene)methyl]piperidine hexafluorophosphate[1]
Common Name	Chlorodipiperidinocarbenium hexafluorophosphate
Acronym	PipCIU
CAS Number	161308-40-3[1]
Molecular Formula	C ₁₁ H ₂₀ ClF ₆ N ₂ P[1]
Molecular Weight	360.71 g/mol
Appearance	White to off-white solid
Melting Point	120-122 °C

Note: Specific experimental ¹H and ¹³C NMR spectra and crystal structure data for **Chlorodipiperidinocarbenium hexafluorophosphate** are not readily available in the reviewed literature.

Mechanism of Action in Peptide Coupling

PipCIU belongs to the family of aminium/uronium salt-based coupling reagents. Its efficacy stems from the highly electrophilic nature of the carbenium ion, which readily reacts with the carboxylate of an N-protected amino acid. This reaction forms a highly reactive ester intermediate, which is then susceptible to nucleophilic attack by the free amine of a second amino acid or peptide chain, resulting in the formation of a stable amide bond.

The hexafluorophosphate anion is a non-nucleophilic counterion, which ensures that the carbenium ion remains highly reactive towards the carboxylic acid.



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Caption: Generalized mechanism of peptide bond formation using PipClU.

Experimental Protocol: Peptide Coupling

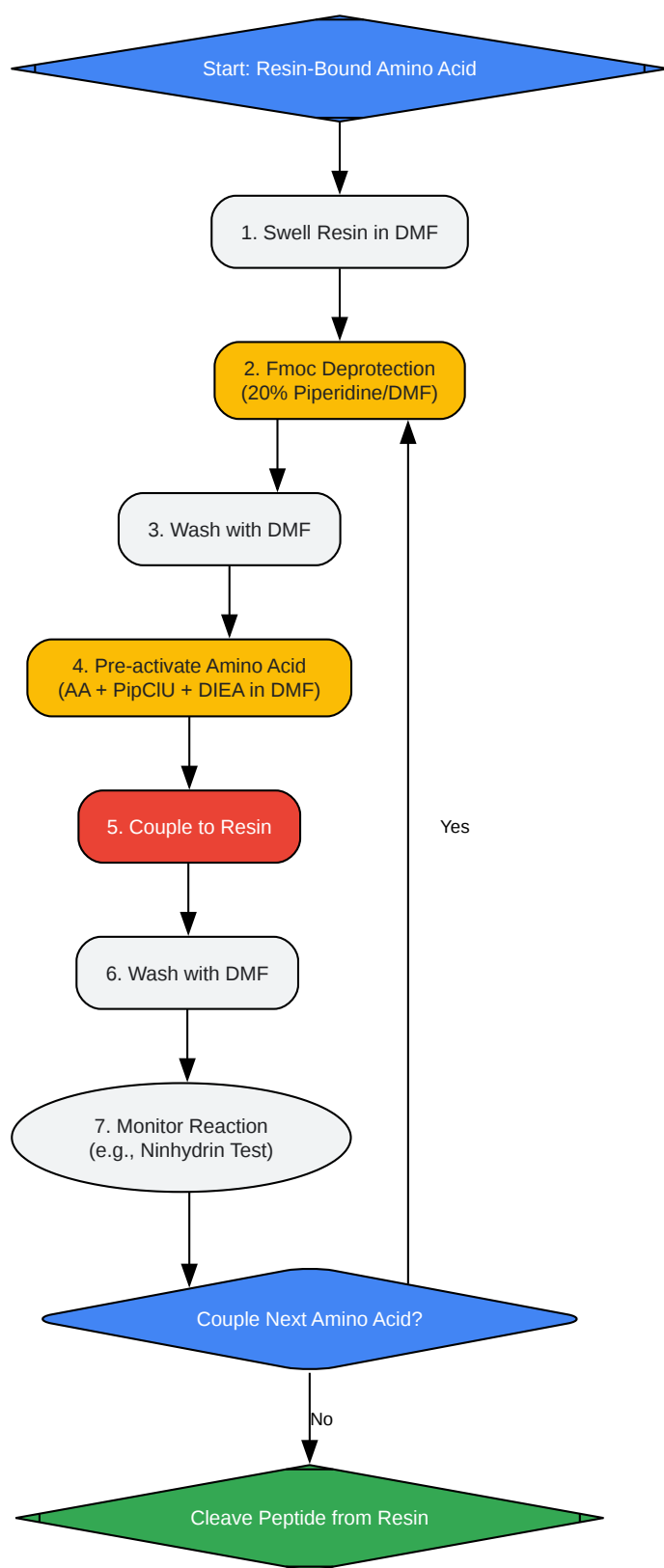
The following is a generalized protocol for the use of PipClU in solid-phase peptide synthesis. The specific equivalents of reagents and reaction times may need to be optimized for different amino acid couplings.

Table 2: Reagents for Peptide Coupling

Reagent	Purpose	Typical Equivalents (relative to resin loading)
N-Fmoc-protected amino acid	Building block	3 - 5
PipClU	Coupling Reagent	3 - 5
Diisopropylethylamine (DIEA)	Base	6 - 10
Dimethylformamide (DMF)	Solvent	-

Procedure:

- **Resin Swelling:** Swell the solid support resin (e.g., Rink Amide, Wang) in DMF for 15-30 minutes.
- **Fmoc Deprotection:** Remove the Fmoc protecting group from the resin-bound amino acid using a solution of 20% piperidine in DMF.
- **Washing:** Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
- **Pre-activation:** In a separate vessel, dissolve the N-Fmoc-protected amino acid and PipClU in DMF. Add DIEA to the solution and allow it to react for 1-5 minutes.
- **Coupling:** Add the pre-activated amino acid solution to the resin. Agitate the mixture for 30-60 minutes.
- **Washing:** Wash the resin with DMF to remove excess reagents and byproducts.
- **Monitoring:** Perform a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling reaction.
- **Repeat:** Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.



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Caption: Standard workflow for a single coupling cycle in SPPS using PipCIU.

Safety and Handling

Chlorodipiperidinocarbenium hexafluorophosphate is classified as a hazardous substance.

Table 3: GHS Hazard Statements

Code	Hazard
H315	Causes skin irritation[1]
H319	Causes serious eye irritation[1]
H335	May cause respiratory irritation[1]

It is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place, away from incompatible materials.

Conclusion

Chlorodipiperidinocarbenium hexafluorophosphate (PipCIU) is a valuable tool in the arsenal of synthetic chemists, particularly for the construction of peptides. Its high reactivity allows for efficient amide bond formation under standard solid-phase synthesis conditions. While specific spectral and crystallographic data are not widely published, its performance is analogous to other aminium/uronium-based coupling reagents. Adherence to proper handling procedures is essential to ensure laboratory safety.

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References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]
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